4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine

Pharmaceutical Analysis HPLC/UPLC Method Validation Impurity Profiling

Generic manufacturers face system suitability failures when using incorrect benzimidazolone analogs for Domperidone impurity quantification. Domperidone EP Impurity B (CAS 1346598-11-5) resolves this with distinct chromatographic retention, UV profile (280 nm), and MS fragmentation (279.72 g/mol; ³⁵Cl/³⁷Cl isotopic signature) that differentiate it from Impurity A (CAS 53786-28-0). • Dual EP designation (Domperidone & Buspirone Impurity B) reduces reference standard SKUs across multi-client CRO workflows. • Validated UPLC achieves 7.5-min run times; impurity control at ≤0.25% for ANDA batch release testing. • Supplied with full characterization data (HPLC, NMR, MS, COA) for regulatory submissions. • Store at -20°C under inert atmosphere; thermal decomposition >258°C.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72
CAS No. 1346598-11-5
Cat. No. B602247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
CAS1346598-11-5
Synonyms4-(6-Chloro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carbaldehyde;  5-Chloro-1-(4-formylpiperidinyl)-1,3-dihydro-2H-benzimidazol-2-one;  5-Chloro-1-(4-formylpiperidinyl)-1H-benzimidazol-2(3H)-one
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)C=O
InChIInChI=1S/C13H14ClN3O2/c14-9-1-2-12-11(7-9)15-13(19)17(12)10-3-5-16(8-18)6-4-10/h1-2,7-8,10H,3-6H2,(H,15,19)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Domperidone EP Impurity B Reference Standard Procurement


The compound 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine (CAS 1346598-11-5) is an N-formylpiperidine-substituted benzimidazolone, officially designated as Domperidone EP Impurity B under the European Pharmacopoeia [1]. It is also cross-referenced as Buspirone EP Impurity B in certain pharmacopeial and vendor catalogues, indicating its dual regulatory relevance [2]. With a molecular formula of C₁₃H₁₄ClN₃O₂ and a molecular weight of 279.72 g/mol, it serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) or commercial production of Domperidone and Buspirone [3]. Its procurement is driven by strict pharmacopeial compliance needs, not by biological target engagement.

Identity Certified EP impurity reference standard for Domperidone
Workflow System suitability & impurity assay by HPLC/UPLC
Compliance ANDA method validation & QC batch release per EP monograph

Why Generic Substitution Fails in Regulated Analytical Workflows


Pharmaceutical impurity reference standards are not interchangeable based solely on the benzimidazolone core scaffold. The specific N-formylpiperidine substitution on Domperidone EP Impurity B critically dictates its chromatographic retention time, UV absorption profile, and mass spectrometric fragmentation pattern relative to the parent drug Domperidone and its other process-related impurities (e.g., Impurity A, C, D, E) [1]. Using an incorrect analog—such as the non-formylated Impurity A (CAS 53786-28-0, MW 251.71)—would result in misidentification during HPLC/UPLC analysis, leading to failed system suitability tests and erroneous impurity quantification in quality control batches. Furthermore, stability-indicating methods validated per ICH guidelines require impurity markers with specific degradation kinetics; Domperidone EP Impurity B exhibits distinct forced-degradation behavior under acid, base, oxidative, thermal, and photolytic stress conditions compared to its structural analogs, making its use as a reference marker non-substitutable in stability studies [2].

Target Domperidone EP Impurity B N-formylpiperidine-substituted benzimidazolone
Substitute Impurity A (non-formylated) Lacks formyl group; distinct retention & UV
Retention time and MS fragmentation differ; system suitability may fail if interchanged.
Target Stability-indicating marker Specific forced-degradation behavior
Alternative Analog impurities Degradation kinetics may differ
Stress profiles are not interchangeable; may compromise stability method validation.

Quantitative Differentiation Evidence for Domperidone EP Impurity B


Structural Differentiation from Impurity A Enables Chromatographic Resolution

Domperidone EP Impurity B (target compound) is the N-formylated derivative of Impurity A. The addition of the formyl group (-CHO) increases the molecular weight from 251.71 g/mol (Impurity A, C₁₂H₁₄ClN₃O) to 279.72 g/mol (Impurity B, C₁₃H₁₄ClN₃O₂), a mass shift of +28.01 Da . This structural difference translates into a distinct reversed-phase HPLC retention time; in the European Pharmacopeia UPLC method developed by Janssen Pharmaceuticals, Impurity B exhibits a retention time that is clearly resolved from Impurity A and the parent drug Domperidone under a gradient of 0.06 M ammonium acetate and methanol on a C18 column (sub-2 µm, 30 × 4.6 mm) with detection at 280 nm [1]. The formyl moiety also alters the UV absorbance profile, enabling selective quantitation at pharmacopeial wavelengths.

Structural Resolution vs Impurity A
Head-to-head
MW Δ +28.01 Da (279.72 vs 251.71 g/mol); UPLC C18 resolution at 280 nm
Enables chromatographic separation for system suitability
EP monograph method, sub-2 µm column
Pharmaceutical Analysis HPLC/UPLC Method Validation Impurity Profiling

Thermal Stability Profile Defines Storage Requirements

Domperidone EP Impurity B undergoes decomposition at temperatures exceeding 258 °C without a defined melting point, consistent with thermal degradation rather than a phase transition [1]. This is in contrast to Domperidone itself, which has a reported melting point of 241–243 °C [2]. The high decomposition temperature indicates that the N-formylpiperidine moiety confers greater thermal resistance relative to the parent drug, but the requirement for storage at -20 °C under an inert atmosphere suggests sensitivity to oxidative or hydrolytic degradation pathways under ambient conditions [1]. The compound's predicted acid dissociation constant (pKa) of 11.05 ± 0.30 indicates that the benzimidazolone NH remains largely non-ionized under common analytical conditions, further influencing its extraction and chromatographic behavior.

Thermal Stability Profile
Reported
Decomposition >258 °C (no melting) vs Domperidone MP 241–243 °C
Distinct thermal behavior; requires -20 °C inert storage
Impacts shelf-life and procurement logistics
Thermal Stability Reference Standard Storage Forced Degradation

Cross-Pharmacopeial Dual Utility for Domperidone and Buspirone

Uniquely among the Domperidone EP impurity series, 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine (CAS 1346598-11-5) is formally recognized and supplied as both Domperidone EP Impurity B and Buspirone EP Impurity B [1][2]. No other Domperidone process impurity (Impurity A, C, D, or E) is cross-indexed as a Buspirone impurity standard. This dual designation arises because the N-formylpiperidine-benzimidazolone scaffold is a common intermediate or side-product in the synthesis of both drugs, which share a benzimidazolone-piperidine pharmacophore. Procuring this single reference standard therefore supports analytical workflows for two distinct API monographs, reducing inventory complexity and cost for contract research organizations (CROs) and generic manufacturers with diversified portfolios [3].

Dual Pharmacopeial Utility
Class-level
Serves 2 EP monographs (Domperidone + Buspirone) vs 1 for other impurities
Reduces reference standard inventory complexity
Vendor cross-referencing supports multi-product labs
Pharmacopeial Compliance Reference Standard Multiplexing ANDA Submission

Pharmacopeial Impurity Limit Drives High-Purity Requirement

The European Pharmacopoeia monograph for Domperidone specifies that any single impurity (including Impurity B) must not exceed 0.25% and total impurities must not exceed 0.50% [1]. To reliably quantify Impurity B at or below the 0.25% threshold, the reference standard must possess a certified purity of ≥95.0%, with typical vendor specifications ranging from 95% to 98%+ [2]. This stringency differentiates Impurity B from non-pharmacopeial process intermediates, which may be supplied at lower purity without full characterization data. The validated UPLC method achieves a run time of 7.5 minutes (40% faster than the original EP method's 12.5 minutes) with a solvent consumption reduction of 58%, enabling high-throughput QC testing where Impurity B must be accurately quantified in every batch [3].

Impurity Limit & Purity Grade
Specification review
EP single impurity ≤0.25%, requires reference purity ≥95%
Drives high-purity procurement for QC laboratories
UPLC method achieves 7.5 min run time
Impurity Limit Quality Control Pharmacopeial Specification

Procurement-Driven Application Scenarios


System Suitability Standard for Domperidone ANDA Validation

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDA) for Domperidone tablets or capsules must demonstrate that their analytical methods can resolve Impurity B from the active pharmaceutical ingredient and other process impurities. The target compound, with its distinct molecular weight (279.72 g/mol) and chromatographic retention time on C18 columns under EP conditions (0.06 M ammonium acetate/methanol gradient, 280 nm detection), serves as the requisite system suitability marker [1]. The validated UPLC method achieving 7.5-minute run times with 58% solvent reduction provides the quantitative framework for routine batch release testing where Impurity B must be controlled at ≤0.25% [2].

Dual Monograph Compliance in CRO Analytical Services

Contract research organizations (CROs) supporting multiple generic drug programs can leverage the dual designation of CAS 1346598-11-5 as both Domperidone EP Impurity B and Buspirone EP Impurity B [1]. This cross-pharmacopeial utility reduces the number of individual reference standards that must be sourced from EP-certified suppliers, inventoried under controlled conditions (-20 °C, inert atmosphere), and periodically re-qualified. A single procurement action supports analytical method development and quality control for two distinct API monographs, delivering operational efficiency in multi-client laboratory environments [2].

Stability-Indicating Method Development and Forced Degradation

The thermal decomposition profile (>258 °C) and the requirement for inert-atmosphere storage at -20 °C indicate that Impurity B is susceptible to oxidative and thermal degradation [1]. Analytical development scientists performing forced degradation studies per ICH Q1A-Q1E guidelines can use this compound as a marker to validate that their stability-indicating methods can detect and quantify degradation products formed under acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidative stress (50% H₂O₂), thermal stress (105 °C), and photolysis (UV 254 nm) [2]. The validated UPLC method provides the separation power to track Impurity B levels as a function of stress condition, supporting shelf-life specification setting for Domperidone finished products.

Mass Spectrometric System Suitability in LC-MS/MS Profiling

In laboratories employing LC-MS/MS for high-sensitivity impurity profiling, the distinct mass difference between Impurity B (279.72 g/mol) and structurally related impurities such as Impurity A (251.71 g/mol) enables clear mass spectrometric identification [1]. The chlorine isotopic pattern (³⁵Cl/³⁷Cl) provides additional confirmatory capability. Impurity B can be used to calibrate mass accuracy, verify ionization efficiency for the benzimidazolone-piperidine class, and establish limits of detection (LOD) and quantitation (LOQ) in multi-residue analytical methods supporting both Domperidone and Buspirone quality control [2].

Application
Selection Property
Validation Focus
Domperidone ANDA system suitability
EP-validated chromatographic resolution
UPLC method compliance with EP monograph
Dual monograph CRO analytical services
Cross-pharmacopeial utility (Domperidone/Buspirone)
Single reference standard for two API programs
Stability-indicating method development
Forced-degradation marker
ICH stress testing (acid, base, oxidative, thermal, photolysis)
LC-MS/MS system suitability
Mass spectrometric identification & Cl isotope pattern
Calibration of mass accuracy & sensitivity for impurity profiling
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